N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine
Description
N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound featuring a triazole ring, two methoxybenzyl groups, and a sulfonyl group. This complex molecule has attracted interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure imparts distinctive chemical properties and reactivity, making it a candidate for diverse scientific studies.
Properties
IUPAC Name |
3-N,5-N-bis[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-18-4-14-23(15-5-18)35(31,32)30-25(27-17-20-8-12-22(34-3)13-9-20)28-24(29-30)26-16-19-6-10-21(33-2)11-7-19/h4-15H,16-17H2,1-3H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMMXUGSFJWCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine typically involves a multi-step synthetic route. The initial step might include the formation of the triazole ring through a cyclization reaction. Subsequent steps involve the introduction of the methoxybenzyl and sulfonyl groups. For example:
Cyclization: : Formation of the 1H-1,2,4-triazole core.
Substitution: : Introduction of the methoxybenzyl groups through nucleophilic substitution reactions.
Sulfonylation: : Addition of the sulfonyl group under controlled conditions, often using sulfonyl chlorides and a base like triethylamine.
Industrial Production Methods: Industrial-scale production would require optimization of reaction conditions for efficiency and yield. This could involve:
Solvent Selection: : Use of solvents like dichloromethane or acetonitrile for better solubility and reactivity.
Catalysis: : Employing catalysts to enhance reaction rates.
Purification: : Methods such as crystallization or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions:
Oxidation: : The methoxy groups may be susceptible to oxidation, forming phenolic compounds.
Reduction: : The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: : The triazole ring can participate in substitution reactions, allowing further functionalization.
Oxidation: : Often performed with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reducing agents like lithium aluminum hydride (LAH) or hydrogen gas over a palladium catalyst.
Substitution: : Involving reagents such as alkyl halides or acyl chlorides, with bases like sodium hydride or potassium carbonate.
Oxidation: : Phenolic derivatives.
Reduction: : Sulfide variants of the compound.
Substitution: : Functionalized triazole derivatives.
Scientific Research Applications
Chemistry: N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine serves as a versatile building block in organic synthesis. Its reactivity allows for the creation of new compounds with potential utility in pharmaceuticals and materials science.
Biology and Medicine:Pharmacological Studies: : Investigated for its potential as a pharmacophore in drug design, targeting various biological pathways.
Biological Assays: : Used in bioassays to study enzyme interactions and inhibitor design.
Material Science: : Employed in the development of novel materials due to its unique structural properties.
Catalysis: : Acts as a ligand in catalytic systems, enhancing reaction efficiencies.
Mechanism of Action
Molecular Targets: N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine interacts with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions facilitated by its triazole and sulfonyl groups.
Pathways Involved: Its mechanism of action typically involves:
Inhibition: : Binding to active sites of enzymes, preventing substrate access.
Activation: : Modulating receptor activities, altering cellular signaling pathways.
Comparison with Similar Compounds
N,N'-bis(4-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine: : Lacks the sulfonyl group, altering its reactivity and application scope.
N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)thio]-1H-1,2,4-triazole-3,5-diamine: : Contains a thiol instead of a sulfonyl group, affecting its redox properties.
Uniqueness: The inclusion of the sulfonyl group in N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine enhances its stability and reactivity, making it a unique candidate for diverse applications in comparison to its analogs.
This compound's distinctive chemical structure and reactivity open numerous possibilities for scientific exploration and industrial application, underscoring its significance in contemporary research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
